molecular formula C10H13N3OS B8111507 2,6-Diazaspiro[3.4]octan-6-yl(thiazol-4-yl)methanone

2,6-Diazaspiro[3.4]octan-6-yl(thiazol-4-yl)methanone

Cat. No.: B8111507
M. Wt: 223.30 g/mol
InChI Key: OSJPFKSTIPZHGQ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octan-6-yl(thiazol-4-yl)methanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is a bicyclic structure where two rings share a single atom, and it includes a thiazole ring, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazaspiro[3.4]octan-6-yl(thiazol-4-yl)methanone typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to start with a suitable spirocyclic precursor and introduce the thiazole moiety through a series of reactions, including cyclization and functional group transformations.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing these synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow chemistry, which allows for more efficient and controlled reactions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diazaspiro[3.4]octan-6-yl(thiazol-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, 2,6-Diazaspiro[3.4]octan-6-yl(thiazol-4-yl)methanone has been studied for its potential biological activities, including its role as a sigma-1 receptor antagonist. Sigma-1 receptors are involved in various physiological processes, and antagonists of these receptors have been investigated for their therapeutic potential.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antitubercular agents. Its ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for the treatment of tuberculosis.

Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable tool for chemists working in various sectors.

Mechanism of Action

The mechanism by which 2,6-Diazaspiro[3.4]octan-6-yl(thiazol-4-yl)methanone exerts its effects involves its interaction with molecular targets such as sigma-1 receptors. By binding to these receptors, the compound can modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2,6-Diazaspiro[3.4]octan-7-one derivatives: These compounds share a similar spirocyclic core but differ in the position of the ketone group.

  • Thiazole derivatives: Other thiazole-containing compounds may have different substituents or functional groups, leading to variations in their biological activity and chemical properties.

Uniqueness: 2,6-Diazaspiro[3.4]octan-6-yl(thiazol-4-yl)methanone is unique due to its specific combination of the spirocyclic framework and the thiazole ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2,6-diazaspiro[3.4]octan-6-yl(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c14-9(8-3-15-7-12-8)13-2-1-10(6-13)4-11-5-10/h3,7,11H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJPFKSTIPZHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CNC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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